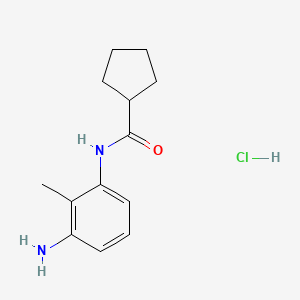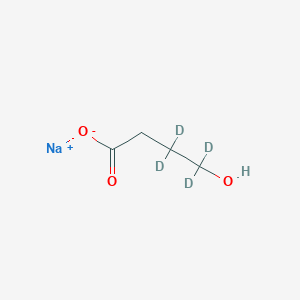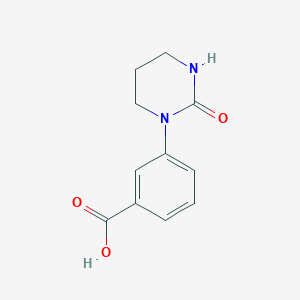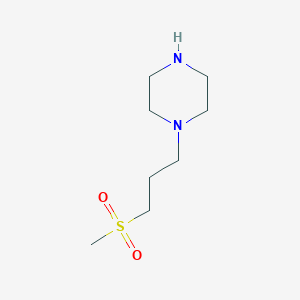
N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride
Übersicht
Beschreibung
“N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride” is a compound used in scientific research and as a synthetic intermediate . Its molecular formula is C13H19ClN2O .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2O . The average mass is 218.295 Da and the monoisotopic mass is 218.141907 Da .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.76 . It’s a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
1. Chemokine Receptor Antagonism
N-(3-Amino-2-methylphenyl)cyclopentanecarboxamide hydrochloride has been studied for its potential as a chemokine receptor antagonist. A study by Yang et al. (2007) discovered a compound with a similar structure that exhibited potent antagonistic activity against CC chemokine receptor 2 (CCR2), indicating potential applications in modulating immune responses and inflammatory conditions (Yang et al., 2007).
2. Antibacterial Activity
Research on related compounds indicates potential antibacterial properties. Cindrić et al. (2018) synthesized enaminones, chemically related to this compound, and evaluated their antibacterial activity. While the compounds exhibited mild or no antibacterial activity, this suggests a direction for further exploration in this class of compounds (Cindrić et al., 2018).
3. Antimitogenic Activities
Another study by Rich et al. (1986) explored the antimitogenic activities of cyclosporin A analogues, which share structural similarities with this compound. These analogues demonstrated varying degrees of antimitogenic activity, suggesting potential applications in the study of cell proliferation and possibly in cancer research (Rich et al., 1986).
Safety and Hazards
Zukünftige Richtungen
As for future directions, it’s hard to say without more specific information on the current uses and research involving this compound. It’s used in scientific research and as a synthetic intermediate , so future directions would likely depend on the outcomes of current research and developments in related fields.
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)cyclopentanecarboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-9-11(14)7-4-8-12(9)15-13(16)10-5-2-3-6-10;/h4,7-8,10H,2-3,5-6,14H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYRVASRVKLRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[[(2,4-Difluorophenyl)methyl]amino]carbonyl]-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylic acid methyl ester](/img/structure/B1421539.png)
![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)
![8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1421541.png)


![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)
![[2H6]-Epinephrine, racemic mixture](/img/structure/B1421546.png)






